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CAS No.: 1196152-02-9

Cat. No.: B1376987 Get Quote

In the landscape of modern drug discovery and materials science, heterocyclic compounds

form the backbone of countless innovations. Among these, substituted pyridines are of

paramount importance, serving as versatile scaffolds for generating molecules with tailored

biological activities and material properties. 4-Bromo-2-chloro-6-methoxypyridine is a prime

example of such a strategic building block. Its unique arrangement of electron-withdrawing

halogens (bromine and chlorine) and an electron-donating methoxy group on the pyridine ring

creates a molecule with distinct reactivity and potential for further functionalization. Pyridine

derivatives are integral to a wide array of pharmaceuticals, including antibiotics and targeted

anticancer drugs.[1]

This guide provides a comprehensive, multi-technique approach to the definitive structure

elucidation of 4-bromo-2-chloro-6-methoxypyridine. We will move beyond procedural lists to

explain the causal logic behind the application of each analytical technique, demonstrating how

Mass Spectrometry, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

single-crystal X-ray Crystallography work in concert to provide an unambiguous structural

assignment. This document is intended for researchers, chemists, and quality control

professionals who require a robust framework for structural verification.

Foundational Analysis: Mass Spectrometry (MS)
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Expertise & Causality: Mass spectrometry is the foundational step in structure elucidation. Its

primary purpose is to determine the molecular weight of the analyte and, through isotopic

pattern analysis, provide a highly confident assessment of its elemental composition. For a

molecule containing both bromine and chlorine, the mass spectrum offers a unique and

definitive signature that is nearly impossible to misinterpret.

Expected Mass Spectrum & Isotopic Pattern: The presence of bromine (79Br, ~50.7%; 81Br,

~49.3%) and chlorine (35Cl, ~75.8%; 37Cl, ~24.2%) creates a characteristic isotopic cluster for

the molecular ion (M+•).[2][3] The combination of these isotopes results in a series of peaks (M,

M+2, M+4, M+6) with a distinctive intensity ratio, confirming the presence of exactly one

bromine and one chlorine atom.

Data Presentation: Predicted Molecular Ion Cluster

Ion m/z (Calculated)
Isotopic
Composition

Expected Relative
Abundance (%)

[M]+• 221 C₆H₅79Br35ClNO 77

[M+2]+• 223
C₆H₅81Br35ClNO /

C₆H₅79Br37ClNO
100

[M+4]+• 225
C₆H₅81Br37ClNO /

C₆H₅79Br35ClNO
31

[M+6]+• 227 C₆H₅81Br37ClNO 4

Note: The molecular formula is C₆H₅BrClNO, with a monoisotopic mass of approximately

220.93 g/mol .[4]

Fragmentation Analysis: Beyond the molecular ion, the fragmentation pattern provides further

structural clues. Key expected fragmentation pathways include the loss of a methyl radical

(•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), or the cleavage

of the C-Br or C-Cl bonds.[2][5]

Experimental Protocol: Electron Impact Mass
Spectrometry (EI-MS)
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Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in

a volatile solvent such as methanol or dichloromethane.

Instrument Setup:

Ionization Mode: Electron Impact (EI)

Ionization Energy: 70 eV (standard)

Analyzer: Quadrupole or Time-of-Flight (TOF)

Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and key

fragments.

Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or GC

inlet. Acquire the spectrum, ensuring sufficient signal intensity for the molecular ion cluster.

Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of Br

and Cl. Identify major fragment ions and propose logical fragmentation pathways to support

the assigned structure.

Unveiling the Skeleton: Nuclear Magnetic
Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy provides an intricate map of the molecule's carbon-

hydrogen framework. For 4-bromo-2-chloro-6-methoxypyridine, the substitution pattern

leaves two protons on the aromatic ring. Their chemical shifts, multiplicities, and coupling

constants are highly sensitive to the electronic environment created by the substituents,

allowing for precise assignment. ¹³C NMR complements this by detecting each unique carbon

atom in the molecule.

¹H NMR Spectroscopy: Proton Environment Mapping
The pyridine ring will exhibit two signals corresponding to the protons at the C3 and C5

positions. The methoxy group will present as a distinct singlet.
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H3 Proton: This proton is adjacent to the chlorine at C2 and the bromine at C4. The

electronegativity of these halogens will shift this proton downfield. It will appear as a doublet,

coupled to the H5 proton.

H5 Proton: This proton is adjacent to the bromine at C4 and the methoxy group at C6. It will

also appear as a doublet, coupled to the H3 proton.

Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, as they are

not coupled to any other protons.

¹³C NMR Spectroscopy: Carbon Backbone Identification
The molecule has 6 unique carbon atoms, and all should be visible in the proton-decoupled ¹³C

NMR spectrum. The chemical shifts are heavily influenced by the directly attached atoms (N,

O, Cl, Br).[6]

C2, C4, C6: These carbons are directly attached to electronegative atoms (Cl, Br, O, and the

ring N) and will be the most deshielded, appearing furthest downfield.[2]

C3, C5: These carbons are bonded to hydrogen and will appear at more intermediate

chemical shifts.

-OCH₃ Carbon: The methoxy carbon will be the most shielded carbon, appearing furthest

upfield.

Data Presentation: Predicted NMR Spectroscopic Data (in CDCl₃)

Table 1: Predicted ¹H NMR Data

Assignment
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H3 ~7.2 - 7.4 Doublet (d) 1H ~2-3 Hz

H5 ~6.8 - 7.0 Doublet (d) 1H ~2-3 Hz

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | N/A |
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Table 2: Predicted ¹³C NMR Data

Assignment Predicted Chemical Shift (δ, ppm)

C6 ~162 - 165

C2 ~150 - 153

C4 ~125 - 128

C5 ~120 - 123

C3 ~112 - 115

| -OCH₃ | ~53 - 56 |

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃) in a 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS)

as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

Spectrometer Frequency: 400 MHz or higher.

Pulse Angle: 30-45°.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition:

Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).

Technique: Proton-decoupled.
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Pulse Angle: 30-45°.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[2]

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate

the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals and identify the

multiplicities and coupling constants.

Functional Group Fingerprinting: Infrared (IR)
Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the

presence of key functional groups. While it does not provide the detailed connectivity

information of NMR, it serves as a crucial validation step. For 4-bromo-2-chloro-6-
methoxypyridine, IR will confirm the presence of the aromatic ring and the C-O bond of the

methoxy group.

Expected Absorption Bands: The spectrum will be dominated by vibrations characteristic of a

substituted aromatic ether.

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium bands from the methoxy group between 2850-2960 cm⁻¹.

C=C and C=N Ring Stretching: Several sharp, medium-to-strong bands in the 1400-1600

cm⁻¹ region, which are characteristic of the pyridine ring.[7][8][9]

C-O Stretch (Ether): A strong, distinct band typically found in the 1200-1250 cm⁻¹ region for

aryl ethers.

C-Cl and C-Br Stretches: These vibrations appear in the fingerprint region (below 800 cm⁻¹)

and can be difficult to assign definitively but their presence contributes to the unique overall

pattern.

Data Presentation: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3150 Weak-Medium Aromatic C-H Stretch

2850 - 2960 Medium Aliphatic C-H Stretch (-OCH₃)

1550 - 1600 Strong
Aromatic Ring (C=C, C=N)

Stretch

1400 - 1500 Medium-Strong
Aromatic Ring (C=C, C=N)

Stretch

1200 - 1250 Strong Aryl C-O Stretch

| Below 800 | Medium-Strong | C-Cl, C-Br Stretches, Ring Bending |

The Definitive Proof: Single-Crystal X-ray
Crystallography
Expertise & Causality: While spectroscopic methods provide compelling and cumulative

evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of

structure.[10] By diffracting X-rays off a well-ordered crystal, a three-dimensional map of

electron density can be generated, revealing the precise spatial arrangement of every atom in

the molecule.[11]

Methodology and Expected Outcome: The process involves growing a suitable single crystal of

the compound, mounting it on a diffractometer, and collecting diffraction data. The resulting

data is used to solve and refine the crystal structure.

Key Structural Information Obtained:

Unambiguous Connectivity: Absolute confirmation that the bromine is at C4, the chlorine at

C2, and the methoxy group at C6.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Br, C-Cl, C-O,

C-N) and angles, which can provide insight into the electronic effects of the substituents.[12]

Molecular Geometry: Confirmation of the planarity of the pyridine ring.
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Intermolecular Interactions: Reveals how the molecules pack in the solid state, identifying

any non-covalent interactions like halogen bonding or π-stacking.[12]

Experimental Workflow: A Self-Validating System
The elucidation of a molecular structure is a logical, iterative process where each piece of data

validates the others. The workflow below illustrates how these techniques are integrated to

build an unshakeable structural assignment.
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Caption: Integrated workflow for structure elucidation.

This workflow demonstrates a robust, self-validating system. Mass spectrometry confirms the

elemental formula proposed. NMR spectroscopy then maps the connectivity of that formula. IR

spectroscopy provides a rapid check for the expected functional groups. Finally, X-ray
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crystallography serves as the ultimate arbiter, providing a complete and definitive 3D picture

that must be consistent with all preceding spectroscopic data. This integrated approach

ensures the highest level of scientific integrity and trustworthiness in the final structural

assignment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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